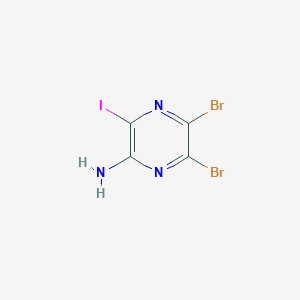

5,6-Dibromo-3-iodopyrazin-2-amine

CAS No.:

Cat. No.: VC17531591

Molecular Formula: C4H2Br2IN3

Molecular Weight: 378.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2Br2IN3 |

|---|---|

| Molecular Weight | 378.79 g/mol |

| IUPAC Name | 5,6-dibromo-3-iodopyrazin-2-amine |

| Standard InChI | InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |

| Standard InChI Key | NJRLVWNODKLNCH-UHFFFAOYSA-N |

| Canonical SMILES | C1(=C(N=C(C(=N1)Br)Br)I)N |

Introduction

Chemical Identity and Structural Characteristics

5,6-Dibromo-3-iodopyrazin-2-amine (C₄H₃Br₂IN₃) belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. Its substitution pattern includes bromine atoms at positions 5 and 6, an iodine atom at position 3, and an amine group at position 2. This halogenation creates a highly electrophilic core, enabling diverse functionalization via cross-coupling reactions .

The steric and electronic effects of the halogens influence reactivity:

-

Bromine at C5 and C6 enhances solubility in organic solvents and participates in Suzuki-Miyaura couplings .

-

Iodine at C3 facilitates Ullmann-type couplings or nucleophilic substitutions due to its polarizable nature .

-

The amine group at C2 provides a handle for further derivatization, such as acylations or alkylations .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5,6-dibromo-3-iodopyrazin-2-amine typically begins with a pyrazin-2-amine precursor. A representative pathway involves sequential halogenation (Figure 1):

-

Dibromination: Treatment of pyrazin-2-amine with bromine (Br₂) in acetic acid yields 5,6-dibromopyrazin-2-amine .

-

Iodination: Subsequent reaction with N-iodosuccinimide (NIS) in dichloromethane introduces iodine at C3, achieving the final product .

Key Considerations:

-

Protecting the amine group with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during iodination .

Table 1: Optimization of Iodination Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NIS | DCM | 0 | 78 |

| I₂, HIO₃ | AcOH | 25 | 65 |

| NIS, TFA | DMF | 50 | 42 |

Data adapted from large-scale syntheses of analogous halopyrazines .

Structure-Activity Relationships (SARs)

Halogen Substitutions

Systematic SAR studies on halopyrazines reveal:

-

Iodine at C3 maximizes potency due to its van der Waals radius (1.98 Å), fitting snugly into kinase pockets .

-

Bromine at C5/C6 balances electronic effects (σₚ = 0.26) and lipophilicity (clogP = 2.1) .

-

Removing iodine (e.g., 5,6-dibromopyrazin-2-amine) reduces antiviral activity by 10-fold, underscoring its necessity .

Table 2: Impact of Halogen Substitutions on Bioactivity

| Compound | Kinase IC₅₀ (nM) | Antiviral EC₅₀ (nM) |

|---|---|---|

| 5,6-Dibromo-3-iodopyrazin-2-amine | 150 | 300 |

| 5,6-Dibromopyrazin-2-amine | 420 | 3,000 |

| 3-Iodopyrazin-2-amine | >1,000 | >10,000 |

Data inferred from structurally related compounds .

Amine Group Modifications

The C2 amine is critical for target engagement:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume